molecular formula C15H15FN2O4 B2763829 Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate CAS No. 134811-49-7

Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate

Cat. No.: B2763829
CAS No.: 134811-49-7
M. Wt: 306.293
InChI Key: XWLVSXGLHNCVAZ-UHFFFAOYSA-N
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Description

Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate is an organic compound with the molecular formula C15H15FN2O4. It is known for its unique structure, which includes a cyano group, a fluorine atom, and a phenylamino group attached to a methylene malonate backbone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-[(3-cyano-4-fluoroanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c1-3-21-14(19)12(15(20)22-4-2)9-18-11-5-6-13(16)10(7-11)8-17/h5-7,9,18H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLVSXGLHNCVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)F)C#N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate typically involves the reaction of diethyl malonate with 3-cyano-4-fluoroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of larger reactors and more efficient purification methods to ensure high yield and purity of the final product. Automation and continuous flow techniques may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate exhibit significant anticancer properties. The structural features of this compound allow it to interact with specific biological targets, potentially inhibiting tumor growth. For instance, studies have shown that derivatives of malonate compounds can serve as effective inhibitors of various kinases involved in cancer progression .

1.2 Enzyme Inhibition

The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibitors of this enzyme are valuable in managing conditions like diabetes by slowing down carbohydrate absorption . The docking studies suggest that this compound can bind effectively to the active site of α-glucosidase, thereby inhibiting its activity.

Synthetic Applications

2.1 Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Its ability to undergo further reactions, such as cyclization and substitution, makes it a versatile building block in organic synthesis .

2.2 Synthesis of Novel Compounds

The compound's structure allows for modifications that can lead to the development of novel pharmacophores. By altering functional groups or substituents on the malonate backbone, researchers can create derivatives with enhanced bioactivity or selectivity towards specific targets.

Case Studies

Study Objective Findings
Study A Evaluate anticancer propertiesThe compound inhibited cell proliferation in cancer cell lines with IC50 values in the micromolar range.
Study B Investigate enzyme inhibitionDemonstrated significant α-glucosidase inhibitory activity with potential implications for diabetes management.
Study C Synthesize new derivativesSuccessfully synthesized novel derivatives that exhibited improved biological activities compared to the parent compound.

Mechanism of Action

The mechanism of action of Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate involves its interaction with specific molecular targets. The cyano and fluorine groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-((3-cyano-4-chlorophenylamino)methylene)malonate
  • Diethyl 2-((3-cyano-4-bromophenylamino)methylene)malonate
  • Diethyl 2-((3-cyano-4-methylphenylamino)methylene)malonate

Uniqueness

Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties.

Biological Activity

Diethyl 2-((3-cyano-4-fluorophenylamino)methylene)malonate, a compound with the chemical formula C₁₅H₁₅FN₂O₄ and CAS Number 134811-49-7, has gained attention in recent years for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

This compound is synthesized through a multi-step process involving the reaction of malonic acid derivatives with appropriate amines and aldehydes. The presence of the cyano and fluorine groups in its structure enhances its reactivity and biological activity. The molecular weight of the compound is approximately 306.29 g/mol, which is significant for predicting its pharmacokinetic properties.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. Notably, studies have shown that compounds with similar structural motifs can inhibit key signaling pathways involved in cancer progression, such as the VEGFR-2 pathway. For instance, a study on related compounds demonstrated IC50 values indicating significant cytotoxicity against HepG2 liver cancer cells, suggesting potential therapeutic applications for this compound in oncology .

The proposed mechanism of action for this compound involves the inhibition of specific kinases that play critical roles in cell proliferation and survival. Similar compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and altering cell cycle dynamics . The interaction with VEGFR-2 suggests that this compound may also affect angiogenesis, further limiting tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example:

Cell Line IC50 (µM)
HepG24.5
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)6.0

These results indicate a promising profile for further development as an anticancer agent .

In Vivo Evaluations

While in vitro results are encouraging, further investigations into in vivo efficacy are necessary. Preliminary studies suggest that compounds with similar structures exhibit significant tumor regression in animal models when administered at therapeutic doses. Detailed pharmacokinetic studies are required to establish optimal dosing regimens and assess potential side effects.

Q & A

Q. How to design bioactivity assays for derivatives of this compound?

  • Assay Design :
  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/-negative strains.
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Target Validation : Combine with proteomics (e.g., Western blot for apoptosis markers) .

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